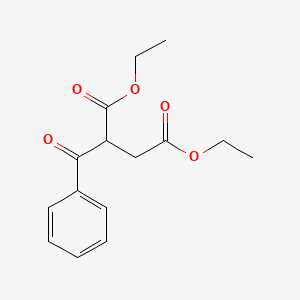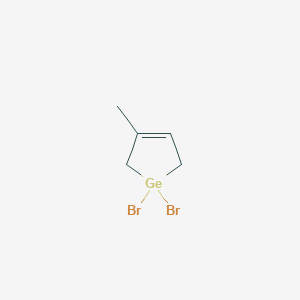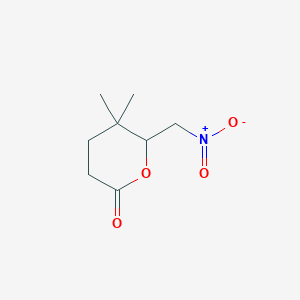
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2h-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the nitration of 5,5-dimethyltetrahydro-2H-pyran-2-one. The reaction typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted pyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-5,6-dimethyl-2H-pyran-2-one
- Tetrahydro-6,6-dimethyl-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-6-methyl-
Uniqueness
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one is unique due to the presence of both the nitromethyl and dimethyl groups on the pyranone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
6288-60-4 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
5,5-dimethyl-6-(nitromethyl)oxan-2-one |
InChI |
InChI=1S/C8H13NO4/c1-8(2)4-3-7(10)13-6(8)5-9(11)12/h6H,3-5H2,1-2H3 |
Clave InChI |
GCSFGAHTEKGJPP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)OC1C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)



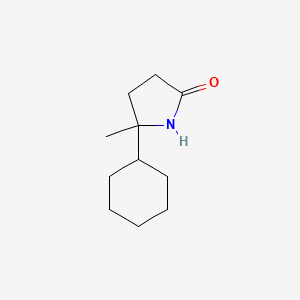
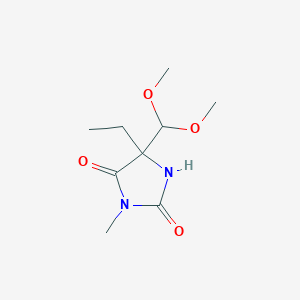
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
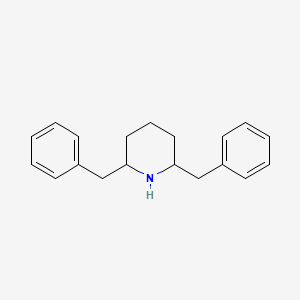
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)

